4-Bromo-N-hydroxybenzimidamide

Overview

Description

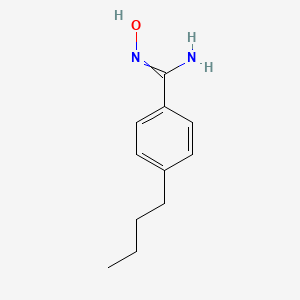

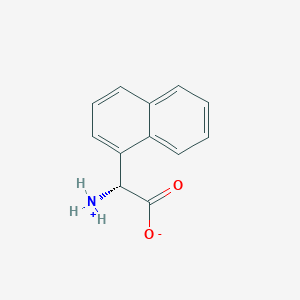

4-Bromo-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves boiling 4-bromobenzonitrile under reflux with hydroxylamine hydrochloride and sodium bicarbonate in ethanol . The reaction mixture is stirred under reflux for a few hours. After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is diluted with cold water. The resulting precipitate is then filtered off and washed with cold water .Molecular Structure Analysis

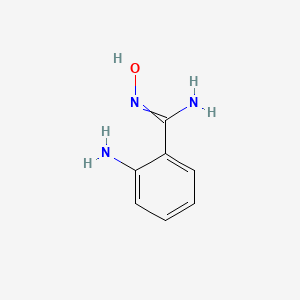

The InChI code for this compound is 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Multifunctional Probe for Ions Detection : A study by Zhao et al. (2019) utilized a compound integrating 4-bromo-2-hydroxybenzaldehyde for detecting ions like Cu2+, Al3+, and Ca2+. The compound demonstrated potential for applications in living cells and zebrafish, highlighting its versatility in biological and environmental contexts (Zhao et al., 2019).

Structural and Vibrational Studies : Arunagiri et al. (2018) synthesized a compound named (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, which was analyzed for its structural properties. This research adds to the understanding of the molecular structure and vibrational characteristics of bromo-substituted compounds (Arunagiri et al., 2018).

Environmental Dechlorination and Dehalogenation : Van den Tweel et al. (1987) investigated the environmental breakdown of compounds like 4-bromo- and 4-iodobenzoate. This research is crucial for understanding the ecological impact and degradation pathways of bromo-substituted compounds (Van den Tweel et al., 1987).

Synthesis and Biological Activity : A study by Mehta (2013) focused on synthesizing various compounds from 4-bromo-2-hydroxy benzoic acid hydrazide and analyzing their antibacterial and antifungal activities. This highlights the potential pharmaceutical applications of bromo-substituted compounds (Mehta, 2013).

Histamine Synthesis Inhibition in Humans : Levine (1966) explored the effects of 4-bromo-3-hydroxybenzyloxyamine on histamine synthesis in humans, indicating potential medical applications in controlling histamine-related responses (Levine, 1966).

Metabolic Pathways of Psychoactive Drugs : Carmo et al. (2005) studied the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in various species, including humans. This research is vital for understanding the metabolic and toxicological profiles of psychoactive substances (Carmo et al., 2005).

Mechanism of Action

While the specific mechanism of action for 4-Bromo-N-hydroxybenzimidamide is not provided in the search results, bromodomain-containing protein 4 (BRD4), which is related to the compound, is known to play a significant role in cancer therapy . BRD4 acts synergistically with other targets of small-molecule drugs in cancer, suggesting that the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy .

Safety and Hazards

The safety information for 4-Bromo-N-hydroxybenzimidamide indicates that it is classified under the GHS07 hazard pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

Research on bromodomain-containing protein 4 (BRD4), which is related to 4-Bromo-N-hydroxybenzimidamide, suggests potential future directions. BRD4 has emerged as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Therefore, the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy . This could provide a new theoretical reference for understanding the relationship between lipid metabolism and ferroptosis .

properties

IUPAC Name |

4-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHIZOZPSSURRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940889 | |

| Record name | 4-Bromo-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19227-14-6 | |

| Record name | 4-Bromo-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N'-hydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate](/img/structure/B7721133.png)

![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B7721204.png)